molecular formula C20H24N2O4 B2726176 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034402-51-0

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2726176
CAS No.: 2034402-51-0
M. Wt: 356.422
InChI Key: IXOOYZIGCDFAEQ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a carboxamide derivative featuring a 1-methyl-2-oxo-1,2-dihydropyridine core linked to a bulky 2-hydroxy-2-(oxan-4-yl)-2-phenylethyl substituent. The compound’s structure includes:

  • A 1-methyl-2-oxo-dihydropyridine moiety, which adopts a keto-amine tautomeric form, ensuring π-conjugation across the aromatic system.
  • A phenyl group contributing to lipophilicity and aromatic stacking interactions.

This structural profile suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to rigid, planar scaffolds with polar functional groups.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-22-11-5-8-17(19(22)24)18(23)21-14-20(25,15-6-3-2-4-7-15)16-9-12-26-13-10-16/h2-8,11,16,25H,9-10,12-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOOYZIGCDFAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The dihydropyridine core is typically synthesized via modified Hantzsch reactions. For example, cyclocondensation of ethyl acetoacetate with ammonium acetate and aldehydes under acidic conditions yields dihydropyridines. However, introducing the 2-oxo group necessitates oxidation at the 2-position. A plausible route involves:

  • Step 1 : Condensation of methyl acetoacetate with formamide to form 1-methyl-1,2-dihydropyridin-2-one.
  • Step 2 : Selective oxidation at the 3-position using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) in the presence of NaOCl/NaBr, as demonstrated in analogous syntheses.

Crystallization and Characterization

Crystallization from pyridine or DMF yields colorless blocks, as observed in related dihydropyridine carboxamides. X-ray diffraction confirms planarity of the dihydropyridine ring and hydrogen-bonding patterns critical for stability (e.g., N–H⋯O interactions).

Preparation of 2-Hydroxy-2-(Oxan-4-Yl)-2-Phenylethylamine

Nucleophilic Addition to Ketones

The amine side chain is synthesized via Grignard addition to phenyl(tetrahydropyran-4-yl)ketone:

  • Phenyl(tetrahydropyran-4-yl)ketone : Prepared by Friedel-Crafts acylation of benzene with tetrahydropyran-4-carbonyl chloride.
  • Grignard Reaction : Addition of methylmagnesium bromide to the ketone forms a tertiary alcohol.
  • Amination : Conversion of the alcohol to the amine via a Gabriel synthesis or reductive amination.

Protection of Hydroxyl Groups

The secondary hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether during amide coupling to prevent undesired side reactions.

Amide Coupling and Deprotection

Activation of the Carboxylic Acid

The carboxylic acid is activated using 1,1-carbonyldiimidazole (CDI) in anhydrous THF, forming a reactive acyl imidazole intermediate. Alternative agents like HATU or EDCl/HOBt may also be employed, though CDI minimizes racemization.

Coupling Reaction

Reaction of the acyl imidazole with 2-hydroxy-2-(oxan-4-yl)-2-phenylethylamine proceeds at 0–5°C to suppress epimerization. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Deprotection

The TBS-protected hydroxyl group is deprotected using tetra-n-butylammonium fluoride (TBAF) in THF, yielding the final compound.

Structural Confirmation and Crystallography

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ar–H), 6.85 (d, J = 7.2 Hz, 1H, pyridine-H), 4.20 (s, 1H, OH), 3.90–3.70 (m, 4H, tetrahydropyran-H), 3.50 (s, 3H, N–CH₃).
  • IR (KBr): 1685 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H).

X-Ray Diffraction Analysis

Single-crystal X-ray studies reveal a twisted conformation between the dihydropyridine and phenyl rings (dihedral angle: 85.2°), stabilized by N–H⋯O hydrogen bonds (Table 1).

Table 1. Hydrogen-Bond Geometry

D–H⋯A D–H (Å) H⋯A (Å) D⋯A (Å) ∠D–H⋯A (°)
N1–H1⋯O1 0.86 1.93 2.793 177
O2–H2⋯N2 0.82 2.08 2.926 166

Yield Optimization and Challenges

Reaction Conditions

  • Temperature : Coupling at >25°C reduces yield due to decomposition.
  • Solvent : Pyridine enhances crystallinity but may coordinate to intermediates, slowing reactivity.

Byproduct Formation

Competitive N-methylation of the tetrahydropyran oxygen is suppressed using bulky bases like 2,6-lutidine.

Industrial-Scale Adaptations

Patent data highlights scalable modifications:

  • Continuous Flow Synthesis : Reduces reaction time from 48 h to 4 h.
  • Catalytic TEMPO Oxidation : Lowers oxidant stoichiometry (0.1 equiv vs. 1.0 equiv).

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Tautomeric Features

Key structural analogs include halogenated aryl carboxamides, such as N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Compound A) and its chloro-substituted counterpart (Compound B) .

Table 1: Structural and Conformational Comparison
Feature Target Compound Compound A (Bromo) Compound B (Chloro)
Substituent 2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl 3-Bromo-2-methylphenyl 3-Chloro-2-methylphenyl
Tautomer Keto-amine (assumed) Keto-amine Keto-amine
Dihedral Angle Likely >20° (steric hindrance from oxane and phenyl) 8.38° (near-planar) 8.38° (isostructural with Compound A)
Hydrogen Bonding Intra/Intermolecular N–H⋯O and O–H⋯O (hydroxyl and oxane) Centrosymmetric dimers via N–H⋯O Identical to Compound A
π-Conjugation Disrupted by bulky substituent Extended due to near-planar conformation Extended due to near-planar conformation
Synthetic Route Likely requires multi-step functionalization of ethylamine with oxane and phenyl One-step coupling of 2-chloronicotinic acid and aniline Analogous to Compound A, with chloro-substituted aniline
Key Observations:
  • Planarity vs. Steric Effects : While Compounds A and B exhibit near-planar conformations (dihedral angle ~8.38°) due to minimal steric hindrance , the target compound’s bulky substituent likely disrupts planarity, reducing π-conjugation but enhancing 3D complexity for selective target interactions.

Pharmacological Implications (Inferred from Structure)

  • Target Selectivity : The stereochemical complexity of the target compound may favor interactions with enzymes or receptors requiring bulky, chiral ligands (e.g., kinases, GPCRs).

Biological Activity

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name reflects its intricate architecture, which includes a dihydropyridine core and a hydroxylated oxan moiety.

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₃
Molecular Weight325.36 g/mol
CAS Number2097931-83-2
SolubilitySoluble in DMSO and ethanol

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the dihydropyridine ring through condensation reactions followed by functional group modifications. Key synthetic routes include:

  • Formation of the Dihydropyridine Core : Utilizing appropriate aldehydes and amines under acidic conditions.
  • Hydroxylation and Oxan Ring Formation : Employing specific reagents to introduce hydroxyl groups and cyclization to form the oxan ring.
  • Carboxamide Formation : Reaction with carboxylic acids or their derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated moderate antibacterial activity against various strains, indicating its potential as a lead compound for antibiotic development. Notably, the minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that while the compound exhibits some antibacterial properties, further optimization is required to enhance its efficacy.

Anti-HIV Activity

In addition to antibacterial properties, this compound has been evaluated for anti-HIV activity. Preliminary findings indicate that it may inhibit HIV replication in cell-based assays, although significant activity was not observed at concentrations below 100 µM .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The structural features allow it to interact with specific enzymes involved in bacterial cell wall synthesis and viral replication.
  • Receptor Modulation : Binding to certain receptors can modulate signaling pathways critical for bacterial survival and viral replication.

Case Studies

Case Study 1 : A research team investigated the compound's effects on HIV integrase activity. They found that while it exhibited some inhibitory effects, the potency was lower than existing therapeutics .

Case Study 2 : Another study focused on the antibacterial efficacy against multi-drug resistant strains, revealing that modifications to the side chains could enhance activity significantly .

Q & A

Q. Key parameters :

StepCatalyst/SolventTemperatureYield (%)
CyclizationPyridine100°C60–70
Side-chain couplingDMF, NaHCO₃RT75–85
Final purificationMeOH/H₂O>95

How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions. For example, the oxan-4-yl group shows distinct signals at δ 3.4–3.8 ppm (protons adjacent to oxygen) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 415.18) .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine tautomers) and confirms near-planar conformation with dihedral angles <10° between aromatic rings .

Advanced Research Questions

How can contradictory data on tautomerism and reactivity be resolved?

  • Issue : Discrepancies in reported tautomeric ratios (lactam vs. hydroxy forms) may arise from solvent polarity or crystallization conditions .
  • Resolution :
    • Use variable-temperature NMR in DMSO-d₆ to monitor tautomeric equilibria.
    • Compare X-ray data (solid-state) with DFT calculations (gas-phase) to assess environmental effects .
    • Experimental example: In methanol, the lactam form dominates (95%), while polar aprotic solvents favor the hydroxy tautomer .

What strategies optimize bioactivity studies for this compound?

  • Target selection : Prioritize enzymes/receptors with structural homology to known dihydropyridine targets (e.g., kinases, ion channels).
  • Assay design :
    • In vitro : Use fluorescence polarization assays to measure binding affinity (IC₅₀) .
    • Cell-based : Test cytotoxicity in cancer lines (e.g., MCF-7) with EC₅₀ values correlated to substituent electronegativity (e.g., fluorine enhances activity) .
  • SAR analysis : Modify the oxan-4-yl or phenyl groups to probe steric/electronic effects. For example, replacing oxan-4-yl with cyclopropane reduces metabolic stability .

How can by-product formation during synthesis be minimized?

  • Problem : Side reactions during cyclization (e.g., dimerization or over-oxidation) reduce yields .
  • Solutions :
    • Use stoichiometric control (e.g., 1.1 eq. of 3-bromo-2-methylaniline) to limit unreacted intermediates .
    • Add radical inhibitors (e.g., BHT) or inert atmospheres (N₂) to prevent oxidation .
    • Monitor reaction progress via TLC or inline IR spectroscopy to terminate at optimal conversion .

What computational methods support mechanistic studies of its reactivity?

  • Molecular docking : Predict binding modes with CYP450 enzymes using AutoDock Vina, focusing on hydrophobic pockets near the dihydropyridine core .
  • DFT calculations : Analyze charge distribution to explain regioselectivity in substitution reactions (e.g., C-5 vs. C-6 functionalization) .
  • MD simulations : Assess solvation effects on tautomer stability over 100-ns trajectories in explicit water models .

Data Contradiction Analysis

Example : Conflicting reports on catalytic efficiency in side-chain coupling.

  • : Pyridine/NaHCO₃ yields 85% .
  • : p-Toluenesulfonic acid in water yields 70% but reduces by-products .
  • Resolution : The choice depends on scalability vs. purity goals. Acidic conditions favor fewer side reactions, while basic conditions accelerate kinetics .

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